柠檬酸二氢钾

描述

科学研究应用

Chemical Properties and Preparation

Potassium dihydrogen citrate, also known as potassium citrate monobasic, has the molecular formula and a molecular weight of approximately 230.22 g/mol. It is typically available as a white crystalline powder or chunks and is hygroscopic in nature . The standard preparation involves dissolving citric acid with potassium hydroxide or potassium carbonate under controlled conditions to ensure high purity and stability .

Medical Applications

2.1 Renal Function Support

Potassium dihydrogen citrate is primarily used as an alkalizing agent in the treatment of renal conditions. It helps in managing metabolic acidosis and preventing kidney stones by increasing urinary pH . This property is crucial for patients with renal tubular acidosis, where maintaining an alkaline urine environment can prevent calcium stone formation.

2.2 Osteoporosis Research

Recent studies indicate that potassium dihydrogen citrate may enhance bone density, making it a candidate for osteoporosis treatment research. In experimental settings, it has been shown to influence calcium metabolism positively, potentially leading to improved bone health in postmenopausal women .

Agricultural Applications

3.1 Fertilization

Potassium dihydrogen citrate serves as a chelating agent in fertilizers, improving nutrient availability to plants. It helps in mobilizing essential micronutrients from the soil, thus enhancing plant growth and yield . Its application in agriculture has shown promising results in crops such as winter wheat, where it positively affects both plant growth and soil microorganism health .

Industrial Applications

4.1 Food Industry

In the food industry, potassium dihydrogen citrate acts as a buffering agent, stabilizing pH levels in various food products. It is commonly used in beverages and dairy products to maintain flavor stability and enhance shelf life.

4.2 Pharmaceutical Formulations

As an excipient, potassium dihydrogen citrate is utilized in pharmaceutical formulations to enhance drug solubility and bioavailability. Its role as a buffering agent ensures that active ingredients remain stable throughout their shelf life .

Table 1: Summary of Research Findings

Case Study: Effect on Osteoporosis

A study conducted on postmenopausal women showed that supplementation with potassium dihydrogen citrate resulted in significant increases in bone mineral density over a six-month period compared to control groups receiving no treatment. This suggests potential therapeutic benefits for osteoporosis management .

作用机制

Target of Action

Potassium dihydrogen citrate primarily targets the renal system, specifically the kidneys . It is used to manage conditions that promote the formation of kidney stones, such as renal tubular acidosis and low citrate excretion in the urine, also known as hypocitraturia .

Mode of Action

Potassium dihydrogen citrate works by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . It increases urinary citrate and pH levels, making the urine more alkaline and less conducive to the crystallization of urinary salts . This action helps prevent the formation of kidney

生化分析

Biochemical Properties

Potassium dihydrogen citrate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining pH levels in biological systems. It interacts with enzymes such as aconitase in the citric acid cycle, facilitating the conversion of citrate to isocitrate . Additionally, potassium dihydrogen citrate can chelate metal ions, which is essential for stabilizing enzyme structures and functions .

Cellular Effects

Potassium dihydrogen citrate influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in pH regulation and ion transport . By maintaining optimal pH levels, it ensures proper enzyme activity and metabolic function. Potassium dihydrogen citrate also impacts gene expression related to metabolic pathways and cellular stress responses .

Molecular Mechanism

At the molecular level, potassium dihydrogen citrate exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that are crucial for enzyme activity . It also acts as an enzyme activator or inhibitor, depending on the specific biochemical context. For example, in the citric acid cycle, it facilitates the conversion of citrate to isocitrate by activating aconitase . Additionally, potassium dihydrogen citrate can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium dihydrogen citrate can change over time. It is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that potassium dihydrogen citrate can have sustained effects on cellular function, particularly in maintaining pH balance and enzyme activity .

Dosage Effects in Animal Models

The effects of potassium dihydrogen citrate vary with different dosages in animal models. At low to moderate doses, it has been shown to improve metabolic function and reduce the risk of kidney stones . At high doses, it can cause adverse effects such as hyperkalemia and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

Potassium dihydrogen citrate is involved in several metabolic pathways, including the citric acid cycle and glycolysis . It interacts with enzymes such as aconitase and citrate synthase, playing a critical role in energy production and metabolic regulation . Additionally, it can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, potassium dihydrogen citrate is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and function. For example, it is known to be transported into mitochondria, where it participates in the citric acid cycle .

Subcellular Localization

Potassium dihydrogen citrate is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing potassium dihydrogen citrate to specific organelles .

准备方法

Synthetic Routes and Reaction Conditions: Potassium dihydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid (C₆H₈O₇) reacts with potassium hydroxide (KOH) to form potassium dihydrogen citrate and water:

C6H8O7+KOH→KH2C6H5O7+H2O

Industrial Production Methods: In industrial settings, the production of potassium dihydrogen citrate involves the controlled addition of potassium hydroxide to a citric acid solution under constant stirring and temperature regulation. The resulting solution is then evaporated to obtain the crystalline form of potassium dihydrogen citrate .

化学反应分析

Types of Reactions: Potassium dihydrogen citrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: Under specific conditions, it can be reduced, although this is less common.

Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions or cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction.

Substitution Reactions: These often occur in aqueous solutions with various metal salts.

Major Products: The products of these reactions vary widely but can include different citrate salts, depending on the reagents and conditions used .

相似化合物的比较

Sodium Citrate: Another citrate salt used for similar purposes but with sodium instead of potassium.

Calcium Citrate: Used primarily for calcium supplementation and as a food additive.

Magnesium Citrate: Commonly used as a laxative and in magnesium supplementation.

Uniqueness: Potassium dihydrogen citrate is unique in its specific use for potassium supplementation and its role in treating kidney stones by alkalizing urine. Unlike sodium citrate, it does not contribute to sodium intake, making it preferable for individuals monitoring their sodium levels .

生物活性

Potassium dihydrogen citrate (KH₂C₆H₅O₇), also known as potassium citrate, is a potassium salt of citric acid. It is recognized for its diverse biological activities, particularly in renal health, bone density enhancement, and as a buffering agent. This article explores its biological activity through various studies and findings.

Potassium dihydrogen citrate appears as white, odorless crystals or powder and is hygroscopic in nature. It serves multiple roles in biological systems:

- Buffering Agent : It helps maintain pH levels in biological fluids.

- Chelating Agent : It binds metal ions, which can be beneficial in various therapeutic contexts.

- Alkalizing Agent : It increases urine pH, which is crucial in preventing the formation of certain types of kidney stones.

1. Renal Health and Kidney Stones

One of the primary applications of potassium dihydrogen citrate is in the prevention and management of kidney stones, particularly uric acid stones. Research indicates that potassium citrate therapy significantly increases urinary pH and citrate levels while decreasing calcium excretion, thus reducing the risk of stone formation.

- Study Findings :

- A randomized controlled trial showed that potassium citrate therapy (60 mEq/day) increased urinary pH from 5.35 to 6.68 and reduced urinary calcium from 154 mg/day to 99 mg/day (P < 0.01) .

- Another study highlighted that potassium citrate effectively prevents calcium nephrolithiasis complications in patients with uric acid stones .

2. Bone Density Enhancement

Potassium dihydrogen citrate has been studied for its potential to enhance bone mineral density, making it relevant for osteoporosis management. The compound's alkalizing effect may help mitigate bone resorption.

- Case Study :

- A clinical trial involving postmenopausal women showed that potassium citrate supplementation resulted in an increase in bone mineral density compared to a control group .

Comparative Analysis with Other Citrates

The following table compares potassium dihydrogen citrate with other common citrate compounds regarding their unique features and applications:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Citrate | C₆H₅NaO₇ | Primarily used as an emulsifier; less effective for renal health than potassium citrate. |

| Calcium Citrate | C₁₃H₁₀CaO₆ | Commonly used as a calcium supplement; does not significantly affect urinary pH. |

| Magnesium Citrate | C₆H₆MgO₇ | Used for digestive health; lacks the specific renal benefits provided by potassium citrate. |

| Potassium Dihydrogen Citrate | C₆H₇KO₇ | Unique role in renal function and potential for increasing bone density. |

Safety and Side Effects

While potassium dihydrogen citrate is generally safe, it can cause gastrointestinal disturbances in some individuals. Monitoring potassium levels is essential, especially in patients with renal impairment or those on medications affecting potassium levels.

属性

CAS 编号 |

866-83-1 |

|---|---|

分子式 |

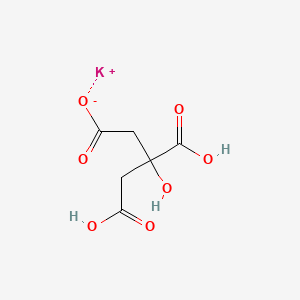

C6H7KO7 |

分子量 |

230.21 g/mol |

IUPAC 名称 |

potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChI 键 |

WKZJASQVARUVAW-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |

Key on ui other cas no. |

866-83-1 |

物理描述 |

Liquid |

相关CAS编号 |

7778-49-6 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。